beta-D-Thioglucose

Descripción general

Descripción

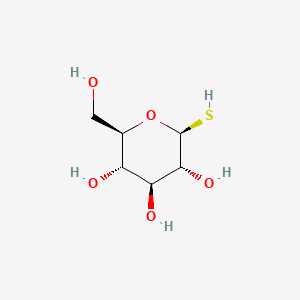

Beta-D-Thioglucose: is a sulfur-containing analog of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Triflic Acid-Mediated Synthesis: One efficient method for synthesizing thioglycosides involves the use of triflic acid. This method features high reaction rates and product yields.

Enzymatic Hydrolysis: The plant enzyme myrosinase can cleave the glucose group from glucosinolates, producing beta-D-thioglucose.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Beta-D-thioglucose can undergo oxidation reactions, leading to the formation of beta-D-thiogluconic acid.

Thiol-Michael Addition: The thiol group in this compound allows it to participate in thiol-Michael addition reactions, which are widely used in materials chemistry.

Polymerization: The thiol group can also participate in polymerization reactions, forming various polymers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Thiol-Michael Addition: This reaction typically requires a base catalyst and an electron-deficient alkene.

Polymerization: Various initiators and catalysts can be used depending on the desired polymer properties.

Major Products:

Beta-D-Thiogluconic Acid: Formed from oxidation reactions.

Polymers: Formed from polymerization reactions involving the thiol group.

Aplicaciones Científicas De Investigación

Chemistry:

Carrier Molecule: Beta-D-thioglucose is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.

Synthetic Reagent: It is a potentially useful synthetic reagent in various chemical reactions.

Biology:

Cell Uptake Studies: Used in studies involving the uptake of various substances by cells.

Medicine:

Rheumatoid Arthritis Treatment: this compound sodium salt is used in research for treating rheumatoid arthritis.

Diagnostic Procedures: It can be labeled with technetium-99m for analytical and diagnostic procedures.

Industry:

Materials Chemistry: Used in the synthesis of various polymers and materials.

Mecanismo De Acción

The mechanism of action of beta-D-thioglucose involves its thiol group, which can participate in various chemical reactions. The thiol group allows it to form covalent bonds with other molecules, facilitating its use as a carrier molecule and in polymerization reactions . The exact molecular targets and pathways involved in its biological effects are not well understood .

Comparación Con Compuestos Similares

Isothiocyanates: These are degradation products of glucosinolates and have similar sulfur-containing structures.

Uniqueness: this compound is unique due to its specific thiol group, which allows it to participate in a wide range of chemical reactions, including thiol-Michael addition and polymerization. This makes it a versatile compound in both research and industrial applications .

Actividad Biológica

Beta-D-Thioglucose (β-D-thioglucose) is a sulfur-containing derivative of glucose, characterized by the substitution of the hydroxyl group with a thiol group. This modification imparts unique biological properties, making it a subject of interest in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of β-D-thioglucose, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a thio sugar where the molecular formula is , and it has a molecular weight of approximately 178.2 g/mol. Its structure allows it to participate in various biochemical reactions, particularly those involving sulfur compounds.

Mechanisms of Biological Activity

- Inhibition of Glycosidases : β-D-thioglucose has been shown to inhibit various glycosidases, including α- and β-glucosidases. This inhibition can affect carbohydrate metabolism and has potential applications in managing conditions like diabetes .

- Modulation of Oxidative Stress : Research indicates that β-D-thioglucose may play a role in modulating cellular responses to oxidative stress. It interacts with metabolic pathways involving sulfur compounds, potentially offering therapeutic strategies for diseases associated with oxidative damage.

- Antifungal Activity : Derivatives of β-D-thioglucose have demonstrated antifungal properties by disrupting fungal cell wall integrity, making them candidates for developing new antifungal agents .

- Role in the Maillard Reaction : β-D-thioglucose acts as an inhibitor of the Maillard reaction, which is significant in food science for enhancing product quality and shelf life by preventing undesirable browning reactions.

Table 1: Summary of Biological Activities

Case Study: Antifungal Efficacy

A study evaluated the antifungal efficacy of β-D-thioglucose derivatives against common fungal pathogens such as Aspergillus and Penicillium. The results indicated significant inhibition of fungal growth at varying concentrations, suggesting potential applications in agricultural settings or food preservation .

Therapeutic Applications

The unique properties of β-D-thioglucose open avenues for therapeutic applications:

- Diabetes Management : By inhibiting glycosidases, it may help regulate blood sugar levels.

- Antioxidant Therapy : Its ability to modulate oxidative stress could be beneficial in treating neurodegenerative diseases.

- Food Preservation : Its role in inhibiting the Maillard reaction makes it valuable for enhancing food quality.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSMHIGDXPKSID-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7534-35-2 | |

| Record name | 1-thio-beta-D-glucopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-1-THIOGLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG6BJW0OE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.